synthesis and characterization of 2-Nitroethene-1,1-diamine
synthesis and characterization of 2-Nitroethene-1,1-diamine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitroethene-1,1-diamine
Foreword: The Utility of a Polarized Synthon
In the landscape of modern medicinal chemistry, the demand for versatile and reactive building blocks is perpetual. Among these, 2-nitroethene-1,1-diamine and its derivatives, often referred to as nitro-1,1-enediamines (EDAMs), stand out as exceptionally valuable synthons.[1] Their unique electronic structure, characterized by electron-donating diamine groups at one end of a double bond and a potent electron-withdrawing nitro group at the other, creates a highly polarized "push-pull" alkene.[2] This inherent polarization dictates their reactivity, making them excellent bisnucleophilic reagents for the construction of a wide array of functionalized heterocyclic compounds, many of which are scaffolds for molecules with significant pharmacological activity, including antitumor and antibacterial properties.[3]
This guide provides a detailed exploration of the synthesis and structural characterization of the parent compound, 2-nitroethene-1,1-diamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and interpretive logic essential for successful implementation in a laboratory setting.
Physicochemical Properties
A summary of the core physicochemical properties for 2-nitroethene-1,1-diamine is presented below.
| Property | Value | Source |
| IUPAC Name | 2-nitroethene-1,1-diamine | [4] |
| Molecular Formula | C₂H₅N₃O₂ | [4] |
| Molecular Weight | 103.08 g/mol | [4] |
| CAS Number | 71090-35-2 | [4] |
| Canonical SMILES | C(=C(N)N)[O-] | [4] |
Part 1: Synthesis Methodology
The most common and reliable synthesis of 2-nitroethene-1,1-diamines proceeds through a multi-step pathway that begins with simple starting materials and leverages a key intermediate, a nitroketene dithioacetal. This intermediate serves as an excellent electrophile, primed for reaction with amines.
Causality in the Synthetic Design
The logic of this synthetic route is rooted in the controlled activation of the carbon atoms.
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Activation of Nitromethane: The process starts with nitromethane, where the α-protons are acidic due to the strong electron-withdrawing effect of the nitro group. Deprotonation allows for nucleophilic attack on carbon disulfide.
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Formation of the Dithioacetal Intermediate: The reaction with carbon disulfide and subsequent alkylation (e.g., with dimethyl sulfate) generates 1,1-bis(methylthio)-2-nitroethene. This intermediate is crucial because the two methylthio (-SMe) groups are excellent leaving groups. This transforms the C1 carbon into a highly electrophilic center.
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Nucleophilic Substitution: The activated intermediate can then undergo a facile double nucleophilic substitution with two equivalents of an amine (in this case, ammonia or a protected form) to yield the final 1,1-diamino product. The reaction with a diamine would similarly yield a cyclic nitro-ene-1,1-diamine.[5]
Synthetic Workflow Diagram
The following diagram illustrates the well-established pathway for synthesizing nitro-1,1-enediamines.
Caption: General synthesis pathway for 2-Nitroethene-1,1-diamine.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures for this class of compounds.[5]
Step 1 & 2: Synthesis of 1,1-Bis(methylthio)-2-nitroethene (3)
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve potassium hydroxide (2 equivalents) in ethanol.
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To this cooled solution, add nitromethane (1 equivalent) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, add carbon disulfide (1 equivalent) dropwise. The reaction mixture will typically turn deep red. Allow the mixture to stir for 2-3 hours, gradually warming to room temperature.
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Cool the mixture again in an ice bath and add dimethyl sulfate (2 equivalents) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
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After addition, allow the reaction to stir overnight at room temperature.
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Pour the reaction mixture into ice water. A yellow solid, 1,1-bis(methylthio)-2-nitroethene, will precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the purified intermediate.
Step 3: Synthesis of 2-Nitroethene-1,1-diamine (4)
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Dissolve the purified 1,1-bis(methylthio)-2-nitroethene (1 equivalent) in a suitable solvent such as ethanol or methanol in a pressure-resistant vessel.
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Cool the solution and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonia in methanol (excess, >2 equivalents).
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Seal the vessel and stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to days.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-nitroethene-1,1-diamine as a solid.
Part 2: Structural Characterization
Characterization Workflow Diagram
Caption: Standard workflow for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The "push-pull" nature of the molecule strongly influences the chemical shifts.[4][6]
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¹H NMR: The single vinyl proton (=CH-) is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. The protons of the two amine groups (-NH₂) would likely appear as a broad singlet, and its chemical shift would be highly dependent on solvent, concentration, and temperature.
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¹³C NMR: Two distinct signals are expected for the sp² hybridized carbons. The C1 carbon (C(NH₂)₂) will be shifted downfield due to the attached nitrogens, while the C2 carbon (CHNO₂) will be dramatically influenced by both the vinyl proton and the nitro group. Studies on various push-pull alkenes confirm a large chemical shift difference (ΔδC=C) between the two vinylic carbons, which is a hallmark of this class of compounds.[7]
Table of Expected ¹H and ¹³C NMR Chemical Shifts (Predicted values based on general principles and data from substituted analogs)
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹H | =CH -NO₂ | 6.5 - 7.5 | Highly deshielded by the adjacent NO₂ group. |
| ¹H | -NH ₂ | 5.0 - 8.0 (broad) | Variable shift; broad due to quadrupole broadening and exchange. |
| ¹³C | C =(NH₂)₂ | ~160 - 170 | Strongly deshielded by two nitrogen atoms. |
| ¹³C | =C HNO₂ | ~90 - 110 | Shielded relative to C1 due to resonance effects, but still in the alkene region. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the nitro and amine groups.
Table of Expected Key FTIR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |
| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |
| Alkene (C=C) | Stretch | 1620 - 1580 | Medium-Strong |
| Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | Strong |
Causality in Interpretation: The presence of two very strong bands in the 1550-1290 cm⁻¹ range is a definitive indicator of the nitro group.[8] The C=C stretch is often observed at a lower frequency than typical alkenes and may overlap with the N-H bending vibration due to the high degree of conjugation and polarization in the molecule. The primary amine N-H stretching typically appears as a doublet in this region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.
-
Molecular Ion: The compound contains an odd number of nitrogen atoms (3), so its molecular ion peak (M⁺) is expected at an odd m/z value, confirming the "Nitrogen Rule". For C₂H₅N₃O₂, the exact mass is 103.038 g/mol , so the M⁺ peak should appear at m/z = 103 .[4]
-
Fragmentation: The fragmentation of aliphatic nitro compounds is often characterized by the loss of the nitro group or related species.
Table of Plausible Mass Fragmentation Patterns
| m/z Value | Proposed Fragment | Plausible Loss from Parent Ion (m/z 103) |
| 86 | [M - OH]⁺ | Loss of a hydroxyl radical, a common rearrangement for nitro compounds. |
| 73 | [M - NO]⁺ | Loss of nitric oxide. |
| 57 | [M - NO₂]⁺ | Loss of the nitro group radical. This is often a significant peak. |
| 56 | [M - HNO₂]⁺ | Loss of nitrous acid. |
Part 3: Applications in Drug Development
The true value of 2-nitroethene-1,1-diamine for the intended audience lies in its application as a synthetic intermediate. Its bifunctional nature allows it to be a key component in multicomponent reactions to build complex heterocyclic systems.
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Scaffold for Heterocycles: As a bis-nucleophile, it readily reacts with a variety of electrophiles to form highly functionalized five- and six-membered rings, which are prevalent in natural and synthetic drugs.[1]
-
Precursor to Bioactive Molecules: The heterocycles derived from EDAMs have shown a wide range of pharmacological activities, making them attractive targets for drug discovery programs.[3]
-
Modifiable Core Structure: The amine groups can be easily substituted with various alkyl or aryl groups prior to or after the core synthesis, allowing for the creation of diverse chemical libraries for screening and lead optimization.
Conclusion
2-Nitroethene-1,1-diamine is a molecule of significant synthetic utility, defined by its unique "push-pull" electronic structure. Its synthesis, while requiring careful handling of reagents, is well-established and proceeds through a logical activation pathway via a dithioacetal intermediate. The structural characterization relies on a standard suite of spectroscopic techniques. While a consolidated set of experimental spectra for the parent compound is elusive in the literature, its spectral properties can be confidently predicted, enabling its unambiguous identification. For professionals in drug development, understanding the synthesis and properties of this synthon opens a gateway to a rich field of heterocyclic chemistry, providing a robust platform for the discovery of novel therapeutic agents.
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